renieramycin O -

renieramycin O

Catalog Number: EVT-1581557
CAS Number:
Molecular Formula: C31H33N3O9
Molecular Weight: 591.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
renieramycin O is a natural product found in Jorunna funebris and Xestospongia with data available.
Overview

Source
Renieramycin O is isolated from the marine sponge species Xestospongia sp., particularly known for its bioactive properties. This class of compounds has garnered attention due to their potential therapeutic effects against various cancers.

Classification
Renieramycin O belongs to a subclass of alkaloids known as bistetrahydroisoquinolinequinones. These compounds are characterized by their complex polycyclic structures and exhibit significant biological activities, particularly in oncology.

Synthesis Analysis

Methods and Technical Details
The synthesis of renieramycin O typically involves several semi-synthetic routes derived from simpler precursors such as renieramycin M. Various synthetic methodologies have been employed, including:

  1. Steglich Esterification: This method utilizes coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide to facilitate the formation of ester bonds between carboxylic acids and alcohols.
  2. Photoredox Reactions: A one-pot transformation combining photoredox reactions with subsequent esterification has been reported, allowing for efficient synthesis of derivatives with varying substituents .
  3. Hydrogenation and Oxidation Steps: The synthetic pathway often includes hydrogenation to reduce quinone moieties followed by oxidation to restore desired functionalities .
Molecular Structure Analysis

Structure and Data
The molecular structure of renieramycin O features a complex arrangement of multiple rings typical of the renieramycin family. Its structure includes:

  • A tetrahydroisoquinoline core
  • Multiple hydroxyl and carbonyl groups
  • Specific stereochemical configurations that contribute to its biological activity
Chemical Reactions Analysis

Reactions and Technical Details
Renieramycin O undergoes various chemical transformations that enhance its biological activity:

  1. Esterification Reactions: The introduction of ester groups through Steglich esterification significantly influences the cytotoxicity profiles of derivatives.
  2. Redox Reactions: The conversion between different oxidation states (e.g., from quinone to hydroquinone) plays a critical role in modulating its reactivity and biological effects .
  3. Apoptosis Induction Mechanisms: Certain derivatives have shown enhanced ability to induce apoptosis in cancer cells while minimizing necrosis, indicating selective cytotoxicity mechanisms .
Mechanism of Action

Process and Data
The mechanism by which renieramycin O exerts its effects involves several pathways:

  • Cytotoxic Activity Against Cancer Cells: Renieramycin O has shown potent cytotoxicity against non-small-cell lung cancer cell lines (H292 and H460). The half-maximal inhibitory concentration values indicate strong activity in the low nanomolar range .
  • Induction of Apoptosis: Studies suggest that specific derivatives lead to programmed cell death through pathways that may involve mitochondrial dysfunction and activation of caspases .
Physical and Chemical Properties Analysis

Physical and Chemical Properties
While specific numerical values for physical properties such as melting point or solubility are not extensively documented in the available literature, general characteristics can be inferred:

  • Solubility: Renieramycins are typically soluble in organic solvents due to their hydrophobic nature.
  • Stability: The stability of renieramycins varies with structural modifications; modifications can enhance or reduce stability depending on the substituents attached.
Applications

Scientific Uses
Renieramycin O has significant potential in medicinal chemistry due to its:

  • Anticancer Properties: Its ability to induce apoptosis in various cancer cell lines makes it a candidate for further development as an anticancer agent.
  • Research Tool: The compound serves as a valuable model for studying structure-activity relationships within the class of marine natural products.
Introduction to Renieramycin O as a Marine-Derived Bioactive Alkaloid

Natural Sources and Ecological Significance of Renieramycin-Producing Organisms

Renieramycin O is predominantly biosynthesized by sponges of the genus Xestospongia (Phylum Porifera, Class Demospongiae, Order Haplosclerida), notably the blue sponge morphotypes found across Indo-Pacific reefs. These sponges inhabit tropical marine ecosystems at depths ranging from 5-30 meters, often growing on rocky substrates or dead coral rubble. Field studies in the Gulf of Thailand and Philippine coastal waters have identified Xestospongia sp. as the primary source of renieramycin O, with the compound distributed throughout the sponge body without significant localization in specific regions [2] [10].

Ecologically, renieramycins function as chemical defenses against predation, biofouling, and microbial invasion. Research demonstrates that renieramycin-producing sponges exhibit competitive advantages in space-limited reef environments. Notably, renieramycin M (a structural analog) shows inhibitory effects against barnacle settlement (Semibalanus balanoides), suggesting renieramycin O may play similar allelopathic roles. However, studies have not detected significant necrotic effects on neighboring corals (Porites lutea) or zoanthids (Palythoa caesia), indicating targeted ecological functions rather than broad-spectrum toxicity [10].

Table 1: Distribution and Ecological Parameters of Renieramycin-Producing Sponges

Geographic RegionSponge SpeciesHabitat DepthCo-occurring OrganismsRenieramycin Concentration Range
Gulf of ThailandXestospongia sp.5-15 mPorites lutea, Palythoa caesia0.1-0.3% dry weight
Philippine SeaXestospongia sp.10-30 mMixed coral-sponge communities0.08-0.25% dry weight

Mariculture studies reveal that Xestospongia sponges maintain consistent alkaloid production across various cultivation methods, with fragment survival rates of 60-80% in tube or bag farming systems. This cultivation potential offers a sustainable approach to addressing the natural supply limitation of renieramycins, which are typically present in minute quantities (≤0.1% dry weight) in wild specimens [2] [9].

Historical Context and Discovery of Renieramycin O in Marine Sponge Taxa

The discovery of renieramycin O occurred during the systematic investigation of cyanide-stabilized derivatives from Thai marine sponges in the early 2000s. Prior to this, early renieramycins (A–D) were first identified in 1982 from the sponge Reniera sp. (now reclassified as Xestospongia). The development of potassium cyanide pretreatment by Suwanborirux et al. (2003) enabled the isolation of previously unstable renieramycin variants, including renieramycin O, which would otherwise degrade during extraction [3] [6].

Renieramycin O was specifically characterized in 2003 from the sponge Xestospongia sp. collected off the coast of Thailand. The Saito research group employed bioassay-guided fractionation coupled with stabilization protocols to isolate this compound alongside renieramycins J–N and Q–Y. This discovery period (2000-2012) marked a prolific era for renieramycin research, with 25 analogs identified from marine sponges worldwide [1] [3].

The compound's structural elucidation relied on advanced spectroscopic techniques, including high-field NMR (600 MHz) and mass spectrometry. Key spectral features included characteristic quinone carbonyl stretches at 1640-1680 cm⁻¹ in IR spectroscopy and distinctive carbon resonances for C-21/C-22 in ¹³C-NMR spectra. X-ray crystallography later confirmed the absolute stereochemistry of the pentacyclic core, establishing renieramycin O as a distinct entity within the renieramycin series [6] [7].

Structural Classification Within the Bistetrahydroisoquinoline Alkaloid Family

Renieramycin O features a characteristic pentacyclic framework comprising two tetrahydroisoquinoline units (rings A-E) that define the bistetrahydroisoquinoline alkaloid family. This core structure contains four chiral centers with consistent S configuration at C-1, C-3, C-24, and C-25, aligning with other saframycin-type alkaloids. The molecule's molecular formula (C₂₇H₃₂N₂O₇) distinguishes it through specific oxygenation patterns: a para-quinone in ring A, a methoxy group at C-14, and hydroxylation at C-21 [1] [5].

Table 2: Structural Characteristics of Renieramycin O and Related Analogs

Structural FeatureRenieramycin ORenieramycin MEcteinascidin 743 (Trabectedin)
Molecular FormulaC₂₇H₃₂N₂O₇C₂₇H₃₂N₂O₇C₃₉H₄₃N₃O₁₁S
Molecular Weight496.55 g/mol496.55 g/mol761.85 g/mol
Quinone MoietiesTwo (rings A & E)Two (rings A & E)One (ring A)
C-22 FunctionalizationHydroxylHydroxylThio-containing lactone bridge
StabilityModerate*HighHigh

*Stabilized by KCN pretreatment during isolation [6]

Structurally, renieramycins differ from other saframycin-family compounds primarily through their C-22 oxygenation: renieramycins feature C–O bonds (hydroxyl groups), whereas saframycins contain C–N bonds at this position, and ecteinascidins possess complex sulfur-containing lactone extensions. Renieramycin O specifically exhibits a hemiaminal ether bridge between C-21 and C-22, contributing to its chemical reactivity. The compound's redox activity stems from its quinone-hydroquinone system, enabling electron transfer processes that underpin its biological activity [1] [5].

Within the renieramycin series, renieramycin O is classified as a Type II analog based on its substitution pattern: methoxy at C-14 (rather than hydroxy as in Type I) and unmodified C-21 hydroxylation. This places it between renieramycin M (identical core) and renieramycin G (C-14 hydroxy variant) in structural phylogeny. The compound's three-dimensional conformation features a rigid saddle-shaped curvature that facilitates DNA minor groove binding, a mechanistic trait shared with pharmacologically active analogs like jorumycin and renieramycin M [1] [7].

Properties

Product Name

renieramycin O

IUPAC Name

[(1R,2S,10R,12R,13R,14S)-12-cyano-14-hydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8,16,19-tetraoxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),17-tetraen-10-yl]methyl (Z)-2-methylbut-2-enoate

Molecular Formula

C31H33N3O9

Molecular Weight

591.6 g/mol

InChI

InChI=1S/C31H33N3O9/c1-8-12(2)31(40)43-11-18-19-15(24(35)13(3)29(41-6)27(19)38)9-16-22-20-21(25(36)14(4)30(42-7)28(20)39)26(37)23(33(22)5)17(10-32)34(16)18/h8,16-18,22-23,26,37H,9,11H2,1-7H3/b12-8-/t16-,17-,18-,22-,23+,26-/m0/s1

InChI Key

GBUWZFVJCKIAMH-TVNZNNQYSA-N

Synonyms

renieramycin O

Canonical SMILES

CC=C(C)C(=O)OCC1C2=C(CC3N1C(C4C(C5=C(C3N4C)C(=O)C(=C(C5=O)C)OC)O)C#N)C(=O)C(=C(C2=O)OC)C

Isomeric SMILES

C/C=C(/C)\C(=O)OC[C@H]1C2=C(C[C@@H]3N1[C@H]([C@@H]4[C@H](C5=C([C@H]3N4C)C(=O)C(=C(C5=O)C)OC)O)C#N)C(=O)C(=C(C2=O)OC)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.